molecular formula C6H4N4O2 B6158142 [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid CAS No. 1936564-07-6

[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid

Cat. No. B6158142
CAS RN: 1936564-07-6
M. Wt: 164.1
InChI Key:
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Description

1,2,4-triazolo[4,3-a]pyrazine-8-carboxylic acid (TPCA) is a heterocyclic organic compound composed of a pyrazine and two triazole rings. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. TPCA has been studied extensively due to its potential applications in the medical and agricultural fields.

Mechanism of Action

The exact mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the growth of cancer cells. In particular, it is believed to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth of certain types of cancer cells. It is also believed to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the growth of certain types of weeds and pests.
Biochemical and Physiological Effects
[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the growth of certain types of cancer cells, as well as certain types of weeds and pests. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in experiments. Second, it is a stable compound, making it suitable for use in long-term experiments. Finally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are some limitations to the use of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid in laboratory experiments. First, it is not water-soluble, making it difficult to use in aqueous solutions. Second, its mechanism of action is not fully understood, making it difficult to predict its effect on certain biological systems. Finally, its effects on certain biological systems may vary depending on the concentration of the compound used.

Future Directions

There are a number of potential future directions for the use of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid. First, it could be further studied for its potential use as an anti-cancer agent. Second, it could be studied for its potential use as a herbicide or pesticide. Third, it could be studied for its potential use in the treatment of inflammatory and oxidative diseases. Fourth, it could be studied for its potential use in the synthesis of other organic compounds. Finally, it could be studied for its potential use as a catalyst in organic synthesis.

Synthesis Methods

[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid can be synthesized in a few different ways. One method involves the reaction of an aromatic aldehyde and an aromatic amine in the presence of a base catalyst, such as sodium ethoxide. This reaction is known as the Knoevenagel condensation. Another method involves the reaction of an aryl halide and an azide in the presence of a palladium catalyst. This is known as the Ullmann reaction. Finally, [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid can be synthesized from an aryl aldehyde and an azide in the presence of a palladium catalyst. This is known as the Sonogashira coupling reaction.

Scientific Research Applications

[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid has been studied extensively for its potential applications in the medical and agricultural fields. In the medical field, [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid has been studied for its potential use as an anti-cancer agent. In particular, it has been found to inhibit the growth of certain types of cancer cells. In the agricultural field, [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid has been studied for its potential use as a herbicide. It has been found to be effective in controlling certain weeds and pests.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid involves the reaction of 2-amino-5-nitropyrazine with ethyl glyoxylate to form 2-(2-nitroethyl)pyrazine-5-amine, which is then reacted with hydrazine hydrate to form [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid.", "Starting Materials": [ "2-amino-5-nitropyrazine", "ethyl glyoxylate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2-amino-5-nitropyrazine with ethyl glyoxylate in the presence of a base catalyst to form 2-(2-nitroethyl)pyrazine-5-amine.", "Step 2: React 2-(2-nitroethyl)pyrazine-5-amine with hydrazine hydrate in the presence of a reducing agent to form [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid." ] }

CAS RN

1936564-07-6

Molecular Formula

C6H4N4O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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